Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
CAS No.: 99951-90-3
Cat. No.: VC3806713
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate - 99951-90-3](/images/structure/VC3806713.png)
Specification
CAS No. | 99951-90-3 |
---|---|
Molecular Formula | C8H7ClN4O2 |
Molecular Weight | 226.62 g/mol |
IUPAC Name | ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate |
Standard InChI | InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 |
Standard InChI Key | WHOZJESYNNZNSN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl |
Canonical SMILES | CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 5-chloro triazolo[4,3-a]pyrimidine-7-carboxylate has the molecular formula C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol . Its IUPAC name derives from the fusion of a 1,2,4-triazole ring with a pyrimidine ring, where the triazole occupies positions 4 and 3-a of the pyrimidine. The chlorine atom at position 5 and the ethyl ester at position 7 are critical functional groups influencing its reactivity and biological interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 99951-90-3 | |
Molecular Formula | C₈H₇ClN₄O₂ | |
Molecular Weight | 226.62 g/mol | |
Purity | ≥98% | |
Storage Conditions | 20°C, 2 years |
Spectral Characterization
The compound’s structure has been confirmed through IR, ¹H NMR, and mass spectrometry . Key spectral features include:
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¹H NMR: Signals at δ 1.07–1.30 ppm (ethyl CH₃), δ 4.10–4.30 ppm (ethyl CH₂), and aromatic protons between δ 7.00–8.50 ppm .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-1,2,4-triazole-3-carboxylate derivatives with chloro-substituted diketones or ketoesters under acidic conditions . For example, ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate reacts with 2-chloroacetylacetone in acetonitrile under reflux to yield the target compound .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance reaction efficiency. A mixture of ethyl 5-amino-triazole carboxylate, acetylacetone, and piperidine in acetonitrile irradiated at 100 W and 120°C for 20 minutes achieves an 83.9% yield . This method reduces reaction times from 30 hours (conventional heating) to 20 minutes while improving yields by 5–10% .
Table 2: Synthesis Methods Comparison
Method | Conditions | Yield | Time | Source |
---|---|---|---|---|
Conventional Heating | CH₃CN, reflux, 30 h | 78% | 30 h | |
Microwave Irradiation | 100 W, 120°C, CH₃CN, 20 min | 83.9% | 20 min |
Industrial-Scale Production
Industrial protocols emphasize continuous flow reactors and solvent recycling to optimize throughput. MolCore BioPharmatech reports batch production under ISO-certified conditions, ensuring ≥98% purity for pharmaceutical applications .
Physicochemical Properties
Stability and Solubility
The compound exhibits high thermal stability, with a melting point of 184–186°C . It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .
Partition Coefficient and Acidity
The logP value (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for membrane permeability in drug candidates . The ethyl ester group hydrolyzes under basic conditions to form the corresponding carboxylic acid, a property exploited in prodrug designs.
Pharmaceutical Applications
Antitumor Activity
Ethyl 5-chloro triazolo[4,3-a]pyrimidine-7-carboxylate serves as a precursor to triazolo-pyrimidine derivatives with marked cytotoxicity. For instance, analogs like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro triazolo[4,3-a]pyrimidine-6-carboxylate exhibit IC₅₀ values of 8.2–9.4 µM against A-549 (lung) and HepG-2 (liver) cancer cells, outperforming cisplatin in vitro .
Antibacterial and Antifungal Agents
Chlorinated triazolo-pyrimidines demonstrate broad-spectrum antimicrobial activity. Modifications at position 7 with sulfonamide or thiourea groups enhance binding to bacterial dihydrofolate reductase (DHFR), a validated drug target .
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